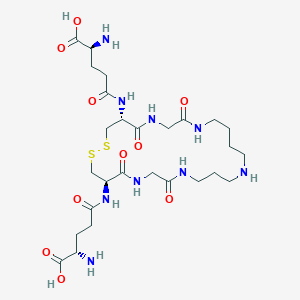

Trypanothione

説明

特性

IUPAC Name |

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSXDHGHZKXJD-VJANTYMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242197 | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96304-42-6 | |

| Record name | Trypanothione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trypanothione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Trypanothione: A Paradigm Shift in Kinetoplastid Biology and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of trypanothione, a unique bis(glutathionyl)spermidine thiol, represents a landmark in our understanding of the redox metabolism of Kinetoplastida. This order of protozoan parasites, which includes the causative agents of devastating human diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis, possesses a this compound-based system that is absent in their mammalian hosts. This metabolic peculiarity, first reported in 1985 by Alan Fairlamb and colleagues, has since become a focal point for the development of novel and selective chemotherapeutic agents. Unlike mammals, who rely on the glutathione (B108866)/glutathione reductase system to maintain a reducing intracellular environment, kinetoplastids utilize the this compound/trypanothione reductase couple.[1] This fundamental difference provides a unique therapeutic window, making the enzymes involved in this compound metabolism attractive targets for drug design.[2][3] This technical guide provides a comprehensive overview of the discovery, biochemistry, and significance of this compound, with a focus on the quantitative data, experimental protocols, and metabolic pathways that are crucial for ongoing research and drug development efforts.

The Discovery and Structure of this compound

In 1985, while studying glutathione metabolism in trypanosomes, Fairlamb and his team made the seminal discovery of an unusual low molecular weight cofactor required for the activity of glutathione reductase in these organisms.[4] This cofactor was isolated from Crithidia fasciculata and its structure was elucidated as N¹,N⁸-bis(L-γ-glutamyl-L-hemicystinyl-glycyl)spermidine, a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge.[4][5] The trivial name "this compound" was proposed for this novel compound.[4] The structure of this compound in its reduced [T(SH)₂] and oxidized [TS₂] forms is pivotal to its function in maintaining the redox balance within the parasite.[6]

Quantitative Data

The following tables summarize key quantitative data related to the this compound system in various Kinetoplastida species. This information is essential for comparative analysis and for the design of experiments targeting this pathway.

Table 1: Kinetic Parameters of this compound Reductase (TryR)

| Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Trypanosoma cruzi | This compound Disulfide | 45 | - | 14,200 | 5.2 x 10⁶ | [7][8] |

| NADPH | 5 | - | - | - | [8] | |

| Trypanosoma brucei | This compound Disulfide | 10.3 | - | - | 8.7 x 10⁶ | [7] |

| NADPH | 0.77 | - | - | - | [7] | |

| Leishmania donovani | This compound Disulfide | 50 | - | 18,181 | 6.06 x 10⁶ | [9] |

| Leishmania infantum | This compound Disulfide | 72 | - | - | - | [10] |

| Leishmania mexicana | This compound Disulfide | 173 | 200 | - | - | [10] |

Table 2: Kinetic Parameters of this compound Synthetase (TryS)

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | K_i_ (µM) (Substrate Inhibition) | Reference(s) |

| Leishmania donovani | Glutathione | 33.24 | 1.3 | 866 | [3] |

| Mg.ATP | 14.2 | - | - | [3] | |

| Spermidine | 139.6 | - | - | [3] |

Table 3: IC₅₀ Values of Selected Inhibitors against this compound Reductase (TryR)

| Inhibitor | Organism | IC₅₀ (µM) | Reference(s) |

| Clomipramine | Trypanosoma brucei | 3.8 | [11] |

| Trifluoperazine | Trypanosoma brucei | - | [7] |

| Thioridazine | Trypanosoma brucei | - | [7] |

| Citalopram | Trypanosoma brucei | - | [7] |

| Aurin Tricarboxylic Acid | Trypanosoma brucei | 0.176 | [11] |

| Compound D (from screen) | Trypanosoma brucei | 3.69 | [11][12] |

| Paullone Derivative 1 | Leishmania infantum | - | [2] |

| Paullone Derivative 2 | Leishmania infantum | - | [2] |

| Indazole Derivative 4 | Trypanosoma brucei | 0.14 | [2] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research in this field. The following sections provide outlines for key experimental procedures.

Protocol 1: Purification of Recombinant this compound Reductase (TryR)

This protocol is based on the expression and purification of Leishmania donovani TryR in E. coli.[9]

-

Gene Cloning and Expression:

-

The complete open reading frame of the TryR gene is cloned into an expression vector, such as pGEX, to generate a fusion protein with Glutathione S-transferase (GST).

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8) and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

-

Cell Lysis and Protein Extraction:

-

Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., PBS with protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble recombinant protein is collected.

-

-

Affinity Chromatography:

-

The supernatant is loaded onto a GST-affinity chromatography column (e.g., Glutathione-Sepharose).

-

The column is washed extensively with the lysis buffer to remove unbound proteins.

-

The GST-tagged TryR is eluted from the column using a buffer containing reduced glutathione.

-

-

Tag Cleavage and Further Purification (Optional):

-

If required, the GST tag can be cleaved using a specific protease (e.g., thrombin or PreScission protease).

-

Further purification steps, such as ion-exchange or size-exclusion chromatography, can be performed to achieve higher purity.

-

-

Protein Characterization:

-

The purity and molecular weight of the recombinant TryR are assessed by SDS-PAGE.

-

The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA).

-

Protocol 2: this compound Reductase (TryR) Activity Assay

This spectrophotometric assay measures the NADPH-dependent reduction of this compound disulfide (TS₂).[13][14]

-

Assay Principle:

-

The assay can be monitored directly by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Alternatively, a more sensitive coupled assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be employed. In this assay, the reduced this compound [T(SH)₂] produced by TryR reduces DTNB to 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[14]

-

-

Reaction Mixture:

-

A typical reaction mixture in a 96-well plate contains:

-

Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

-

Purified recombinant TryR (e.g., 20 mU/ml)

-

This compound disulfide (TS₂) (e.g., 12 µM)

-

DTNB (for coupled assay) (e.g., 200 µM)

-

NADPH (e.g., 150 µM)

-

-

-

Procedure:

-

The reaction components, except for NADPH, are pre-incubated in the wells of a microplate.

-

The reaction is initiated by the addition of NADPH.

-

The change in absorbance at 340 nm (for direct assay) or 412 nm (for DTNB-coupled assay) is monitored over time using a microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor, and IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Protocol 3: Quantification of Intracellular this compound by HPLC

This protocol allows for the separation and quantification of reduced and oxidized this compound from parasite cell extracts.[15][16][17][18][19]

-

Sample Preparation and Thiol Derivatization:

-

Parasite cultures are harvested and washed with a suitable buffer.

-

To prevent auto-oxidation of reduced thiols, the cell pellet is immediately treated with a thiol-blocking agent, such as N-ethylmaleimide (NEM), during the extraction process.[15]

-

Cells are lysed, and the protein is precipitated (e.g., with a cold acid solution).

-

The supernatant containing the thiols is collected after centrifugation.

-

For fluorescence detection, the thiols in the extract are derivatized with a fluorescent labeling reagent (e.g., monobromobimane (B13751) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F)).[16][17]

-

-

HPLC Analysis:

-

The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a reversed-phase C18 column).

-

The thiols are separated using an appropriate mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile).

-

The separated thiols are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Standard curves are generated using known concentrations of purified this compound (both reduced and oxidized forms, if available) that have been subjected to the same derivatization procedure.

-

The concentration of this compound in the parasite extracts is determined by comparing the peak areas from the sample chromatograms to the standard curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving this compound and a typical workflow for inhibitor screening.

Caption: Biosynthesis pathway of this compound.

Caption: The this compound redox cycle.

Caption: Workflow for TryR inhibitor screening.

Conclusion and Future Directions

The discovery of this compound has fundamentally altered the landscape of research into Kinetoplastid parasites. The unique nature of the this compound-based redox system provides a validated and highly promising avenue for the development of new drugs against diseases that disproportionately affect some of the world's most vulnerable populations. The enzymes of this pathway, particularly this compound Reductase and this compound Synthetase, remain prime targets for structure-based drug design and high-throughput screening campaigns.[4][20]

Future research will likely focus on several key areas. The identification of novel, potent, and selective inhibitors with favorable pharmacokinetic properties is a continuous effort. Furthermore, a deeper understanding of the regulation of the this compound metabolic pathway and its interplay with other cellular processes will be crucial for uncovering new therapeutic strategies. The development of more sophisticated screening assays and the application of computational methods will undoubtedly accelerate the discovery of new lead compounds. Ultimately, the legacy of the discovery of this compound will be measured by the successful translation of this fundamental biological knowledge into effective and safe treatments for trypanosomatid diseases.

References

- 1. Preparative enzymatic synthesis of this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Trypanosoma brucei this compound Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound reductase from Trypanosoma cruzi. Purification and characterization of the crystalline enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Trypanothione Metabolism in Trypanosoma brucei

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypanothione metabolism is a unique and essential biochemical pathway in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This pathway, centered around the dithiol this compound (T(SH)₂), replaces the glutathione (B108866)/glutathione reductase system found in the mammalian host, making it a prime target for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, including its biosynthesis, redox cycling, and crucial roles in parasite survival. We present a consolidation of key quantitative data, detailed experimental protocols for studying the pathway's components, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further research in this critical area of parasitology.

The Core Pathway: Synthesis and Reduction of this compound

The this compound system is the principal mechanism for maintaining a reducing intracellular environment in T. brucei, protecting the parasite from oxidative stress and providing the necessary reducing equivalents for various cellular processes, including DNA synthesis.[1][2] The central molecule, this compound, is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step, ATP-dependent process catalyzed by a single bifunctional enzyme, This compound synthetase (TryS) .[1][3]

The first step involves the formation of a glutathionylspermidine (B10777622) intermediate, which is then conjugated with a second molecule of GSH to yield this compound.[4] In its reduced dithiol form (T(SH)₂), this compound is the active molecule. Upon donating its reducing equivalents, it is oxidized to this compound disulfide (TS₂). The regeneration of T(SH)₂ from TS₂ is catalyzed by the NADPH-dependent flavoenzyme This compound reductase (TryR) , an enzyme that is unique to trypanosomatids and absent in their mammalian hosts.[5][6]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - White Rose Research Online [eprints.whiterose.ac.uk]

The Central Role of Trypanothione in Parasite Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania, are the causative agents of severe diseases in humans and animals. A unique feature of these organisms is their reliance on a distinct thiol-based redox system centered around the molecule trypanothione. This dithiol, N1,N8-bis(glutathionyl)spermidine, replaces the glutathione (B108866)/glutathione reductase system found in their mammalian hosts, making the enzymes involved in its metabolism attractive targets for novel chemotherapeutic strategies. This technical guide provides an in-depth exploration of the pivotal role of this compound in maintaining redox homeostasis within these parasites. It details the enzymatic pathways for its synthesis and reduction, its function in detoxifying reactive oxygen species, and presents key quantitative data and experimental protocols for researchers in the field.

Introduction

Kinetoplastid parasites exist in hostile environments, particularly within their mammalian hosts, where they are subjected to a constant barrage of reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by the host's immune response.[1][2] To survive and proliferate, these organisms have evolved a specialized and highly efficient antioxidant system that is fundamentally different from that of their hosts. At the heart of this system lies this compound, a unique low-molecular-weight thiol.[3]

The this compound system is indispensable for the parasite's survival, playing a crucial role in detoxifying hydroperoxides, participating in DNA synthesis, and maintaining the reduced intracellular environment necessary for numerous enzymatic reactions.[4][5] The absence of this system in humans presents a unique therapeutic window, and as such, the enzymes of the this compound pathway are considered prime targets for the development of new, selective anti-parasitic drugs.[6][7]

This guide will provide a comprehensive overview of the this compound-based redox network, present quantitative data on the key enzymes involved, and offer detailed experimental protocols to facilitate further research in this critical area of parasitology and drug discovery.

The this compound Metabolic Pathway

The maintenance of a reduced intracellular environment in kinetoplastids is orchestrated by a cyclical pathway involving the synthesis of this compound and its continuous regeneration by this compound reductase.

This compound Synthesis

This compound [T(SH)₂] is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step, ATP-dependent process catalyzed by the bifunctional enzyme this compound synthetase (TryS).[8][9] In some species, the first step can also be catalyzed by glutathionylspermidine (B10777622) synthetase (GspS).[10]

The synthesis proceeds as follows:

-

Glutathionylspermidine Synthesis: One molecule of GSH is conjugated to one of the primary amino groups of spermidine to form N¹-glutathionylspermidine.

-

This compound Synthesis: A second molecule of GSH is then added to the N⁸-amino group of glutathionylspermidine, yielding this compound.

This pathway is essential for maintaining the intracellular pool of this compound, which is critical for the parasite's antioxidant defense.

The this compound Reductase Cycle

Once this compound is oxidized to its disulfide form (TS₂) during its antioxidant functions, it is regenerated back to its reduced dithiol form by the NADPH-dependent flavoenzyme this compound reductase (TryR).[11] This enzyme is a homodimer with each subunit containing binding domains for FAD and NADPH.[12]

The reaction catalyzed by TryR is:

TS₂ + NADPH + H⁺ → T(SH)₂ + NADP⁺

TryR is a critical enzyme, as it is the sole enzyme responsible for maintaining the reduced pool of this compound. Its absence or inhibition leads to a rapid increase in oxidative stress and parasite death, making it a highly validated drug target.[6][12]

Role in Redox Homeostasis and Detoxification

The primary function of the this compound system is to protect the parasite from oxidative damage by detoxifying a wide range of oxidants. This is achieved through a series of interconnected reactions involving this compound-dependent peroxidases.

The Tryparedoxin/Tryparedoxin Peroxidase System

The detoxification of hydroperoxides (such as hydrogen peroxide, H₂O₂) is primarily mediated by the tryparedoxin (TXN) and tryparedoxin peroxidase (TXNPx) system.[13][14]

The detoxification cascade proceeds as follows:

-

Peroxide Reduction: TXNPx, a 2-Cys peroxiredoxin, reduces the hydroperoxide, becoming oxidized in the process.[8][13]

-

Tryparedoxin Regeneration: The oxidized TXNPx is then reduced by tryparedoxin (TXN), a small dithiol protein.

-

This compound-dependent Reduction: Finally, the oxidized TXN is regenerated to its reduced state by this compound [T(SH)₂].

This cascade effectively transfers the reducing power from NADPH, via this compound reductase and this compound, to the site of peroxide detoxification.

Quantitative Data on Key Enzymes

The efficiency of the this compound system is reflected in the kinetic parameters of its constituent enzymes. Understanding these parameters is crucial for designing effective inhibitors.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway

| Enzyme | Parasite Species | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Reference(s) |

| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide (TS₂) | 6.7 - 52 | - | - | [15] |

| Trypanosoma brucei | This compound Disulfide (TS₂) | 4.4-fold lower than T. cruzi | - | - | [11] | |

| Trypanosoma brucei | NADPH | 0.77 | - | - | [11] | |

| This compound Synthetase (TryS) | Trypanosoma brucei | Spermidine | 38 | 2.9 | - | [16] |

| Trypanosoma brucei | Glutathionylspermidine | 2.4 | - | - | [16] | |

| Trypanosoma brucei | ATP | 7.1 | - | - | [16] | |

| Trypanosoma brucei | Glutathione (GSH) | 56 | 2.9 | - | [16] | |

| Tryparedoxin Peroxidase (c-TXNPx) | Trypanosoma cruzi | Hydrogen Peroxide (H₂O₂) | - | 3.0 x 10⁷ (k, M⁻¹s⁻¹) | - | [8] |

| Trypanosoma cruzi | Peroxynitrite | - | 1.0 x 10⁶ (k, M⁻¹s⁻¹) | - | [8] |

Table 2: Inhibition Constants (Ki and IC50) of Selected Inhibitors

| Enzyme | Inhibitor | Parasite Species | Ki (µM) | IC50 (µM) | Type of Inhibition | Reference(s) |

| This compound Reductase (TryR) | Mepacrine | Trypanosoma cruzi | 19.0 (apparent) | - | Competitive | [17] |

| Clomipramine | Trypanosoma brucei | - | 12.4 | - | [18] | |

| Vinylquinoline-substituted nitrofurans | Trypanosoma sp. | 2.3 - 4.5 | - | - | [14] | |

| This compound Synthetase (TryS) | Indazole derivative 4 | Trypanosoma brucei | - | 0.14 | - | [17] |

| Calmidazolium chloride | T. brucei, L. infantum, T. cruzi | - | 2.6 - 13.8 | - | [19] | |

| Ebselen | T. brucei, L. infantum, T. cruzi | - | 2.6 - 13.8 | Slow-binding, irreversible | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound system.

This compound Reductase (TryR) Activity Assay (DTNB-Coupled)

This spectrophotometric assay measures the reduction of this compound disulfide (TS₂) by TryR by coupling the reaction to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by the product, this compound [T(SH)₂]. The formation of the yellow product, 2-nitro-5-thiobenzoate (TNB), is monitored at 412 nm.[4][6][18]

Materials:

-

Purified recombinant TryR

-

This compound disulfide (TS₂)

-

NADPH

-

DTNB

-

Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in a microplate well containing:

-

Assay Buffer

-

NADPH (final concentration: 150-200 µM)

-

DTNB (final concentration: 100 µM)

-

TryR (a concentration that gives a linear rate for at least 10 minutes)

-

-

Pre-incubate the mixture at 25-37°C for 5 minutes.

-

Initiate the reaction by adding TS₂ to a final concentration at or near its Km (e.g., 5-50 µM).

-

Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

Measurement of Intracellular this compound Levels

Quantifying the intracellular concentrations of reduced [T(SH)₂] and oxidized (TS₂) this compound is essential for assessing the redox state of the parasite. This can be achieved using liquid chromatography-mass spectrometry (LC-MS).[8]

Materials:

-

Parasite culture

-

Ice-cold PBS

-

Extraction Solvent: Acetonitrile/Methanol/Water (e.g., 40:40:20, v/v/v)

-

N-ethylmaleimide (NEM) for derivatizing free thiols

-

Internal standard (e.g., a stable isotope-labeled this compound analogue)

-

LC-MS system

Procedure:

-

Harvest parasites by centrifugation at low temperature.

-

Wash the cell pellet with ice-cold PBS.

-

Immediately lyse the cells with a known volume of ice-cold extraction solvent containing NEM to prevent auto-oxidation of T(SH)₂.

-

Add an internal standard.

-

Centrifuge to pellet cell debris.

-

Analyze the supernatant by LC-MS.

-

Quantify T(SH)₂ (as its NEM adduct) and TS₂ by comparing their peak areas to that of the internal standard and a standard curve.

Quantification of Reactive Oxygen Species (ROS) in Infected Macrophages

To assess the impact of the this compound system on parasite survival within the host, it is important to measure the oxidative burst in infected macrophages. This can be done using fluorescent probes that react with ROS.[3][20][21]

Materials:

-

Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

-

Parasites (e.g., Leishmania promastigotes)

-

Cell culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Fluorescence microscope or plate reader

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Infect the macrophages with parasites at a defined multiplicity of infection.

-

At various time points post-infection, wash the cells to remove extracellular parasites.

-

Load the cells with H₂DCFDA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

-

Include appropriate controls, such as uninfected macrophages and macrophages treated with a known ROS inducer (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA).

Conclusion and Future Perspectives

The this compound-based redox system is a cornerstone of the survival strategy of kinetoplastid parasites, enabling them to thrive in the oxidative environment of their hosts. Its unique nature and essentiality make it a highly attractive target for the development of novel anti-parasitic drugs. The enzymes of this pathway, particularly this compound synthetase and this compound reductase, have been extensively studied, and a number of potent and selective inhibitors have been identified.

Future research should focus on several key areas:

-

Structural Biology: High-resolution crystal structures of the enzymes in complex with novel inhibitors will be invaluable for structure-based drug design.

-

Multi-target Inhibition: Given the interconnectedness of the pathway, a strategy involving the simultaneous inhibition of multiple enzymes could be more effective and less prone to the development of resistance.

-

In Vivo Validation: Promising inhibitors identified in vitro must be rigorously tested in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity.

-

Metabolomics: A deeper understanding of the metabolic consequences of inhibiting the this compound pathway will provide insights into the parasite's adaptive responses and may reveal new vulnerabilities.

By continuing to unravel the complexities of the this compound system, the scientific community can pave the way for the development of new generations of safe and effective drugs to combat the devastating diseases caused by these parasites.

References

- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. statalist.org [statalist.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryparedoxin peroxidases from Trypanosoma cruzi: high efficiency in the catalytic elimination of hydrogen peroxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure of Leishmania major Peroxidase and Characterization of the Compound I Tryptophan Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cytosolic tryparedoxin peroxidase from Trypanosoma cruzi induces a pro‐inflammatory Th1 immune response in a peroxidatic cysteine‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trypanosoma brucei and Trypanosoma cruzi tryparedoxin peroxidases catalytically detoxify peroxynitrite via oxidation of fast reacting thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Synthesis and Inhibitory Activity of Dethiothis compound and Analogues Against this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leishmania major encodes an unusual peroxidase that is a close homologue of plant ascorbate peroxidase: a novel role of the transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Trypanosoma brucei Lipophosphoglycan Induces the Formation of Neutrophil Extracellular Traps and Reactive Oxygen Species Burst via Toll-Like Receptor 2, Toll-Like Receptor 4, and c-Jun N-Terminal Kinase Activation [frontiersin.org]

The Trypanothione Pathway: An In-Depth Technical Guide to its Core Enzymes

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The trypanothione pathway represents a unique and essential metabolic route in trypanosomatid parasites, organisms responsible for devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. This pathway's central role in maintaining redox homeostasis and protecting the parasites from oxidative stress, coupled with its absence in their mammalian hosts, establishes it as a prime target for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core enzymes of the this compound pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in their quest for new and effective antiparasitic agents.

The this compound Metabolic Pathway: A Unique Redox System

Trypanosomatids lack the canonical glutathione (B108866) reductase/glutathione-based system found in most eukaryotes for combating oxidative stress. Instead, they rely on a unique low-molecular-weight thiol, this compound [N1,N8-bis(glutathionyl)spermidine], and a dedicated set of enzymes to maintain a reducing intracellular environment.[1][2] The this compound pathway is responsible for the synthesis, reduction, and utilization of this compound, which is central to detoxifying reactive oxygen species (ROS), synthesizing DNA precursors, and other essential cellular processes.[1][3][4]

The core enzymes of this pathway, each representing a potential drug target, are:

-

This compound Synthetase (TryS): Catalyzes the biosynthesis of this compound from glutathione and spermidine.[5]

-

This compound Reductase (TryR): An NADPH-dependent flavoenzyme that maintains this compound in its reduced, active form.[1][6]

-

Tryparedoxin (TXN): A small dithiol protein that acts as an electron shuttle, receiving reducing equivalents from this compound.[7]

-

Tryparedoxin Peroxidase (TXNPx): A peroxiredoxin that utilizes the reducing power of tryparedoxin to neutralize harmful peroxides.[8][9]

The concerted action of these enzymes is critical for the parasite's survival, making each a compelling focus for inhibitor design and drug development.[2][8][10]

Caption: The core enzymatic cascade of the this compound pathway.

Quantitative Analysis of Core Enzymes

A thorough understanding of the kinetic properties of the this compound pathway enzymes is fundamental for the rational design of potent and specific inhibitors. The following tables summarize key kinetic parameters reported for these enzymes from various trypanosomatid species.

This compound Synthetase (TryS)

TryS catalyzes the two-step, ATP-dependent synthesis of this compound. The first reaction involves the formation of glutathionylspermidine (B10777622) (Gsp), which is then conjugated to a second glutathione molecule to yield this compound.[11][12]

| Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Trypanosoma brucei | GSH | 34 - 56 | 2.9 | [2][11][12] |

| ATP | 7.1 - 18 | - | [2][11][12] | |

| Spermidine | 38 - 687 | - | [2][11][12] | |

| Gsp | 2.4 - 32 | - | [2][11][12] | |

| Trypanosoma cruzi | GSH | - | - | |

| ATP | - | - | ||

| Spermidine | - | - |

Inhibition Constants (K_i_) for this compound Synthetase

| Species | Inhibitor | K_i_ (µM) | Inhibition Type | Reference(s) |

| Trypanosoma brucei | GSH (substrate inhibition) | 37 - 1000 | Substrate | [2][11][12] |

| T(SH)₂ (product inhibition) | 360 | Product | [2][11] |

This compound Reductase (TryR)

TryR is a homodimeric flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂), thereby regenerating the active dithiol T(SH)₂.[13]

| Species | Substrate | K_m_ (µM) | Reference(s) |

| Trypanosoma brucei | T(S)₂ | - | |

| NADPH | 0.77 | [14] | |

| Trypanosoma cruzi | T(S)₂ | - | |

| NADPH | - |

Inhibition Constants (K_i_) for this compound Reductase

| Species | Inhibitor | K_i_ (µM) | Inhibition Type | Reference(s) |

| Trypanosoma cruzi | Mepacrine | 19.0 | Competitive | [13] |

| Various nitrofurans | 2.3 - 150 | Mixed/Non-competitive | [15] | |

| Compound 9 | 0.331 | Competitive | [16] | |

| Leishmania infantum | Peptide P4 | < 0.02 | Non-competitive (pseudoirreversible) | [17] |

Tryparedoxin (TXN) and Tryparedoxin Peroxidase (TXNPx)

TXN acts as an intermediary electron carrier, transferring reducing equivalents from T(SH)₂ to TXNPx. TXNPx then utilizes these electrons to reduce peroxides.

| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference(s) |

| Tryparedoxin | Crithidia fasciculata | T(SH)₂ | 130 | 392 | [6][18] |

| Peroxiredoxin (Cf21) | 2.2 | [6][18] | |||

| Tryparedoxin Peroxidase | Trypanosoma brucei | H₂O₂ | - | - | |

| Trypanosoma cruzi | H₂O₂ | - | - |

Second-order rate constants for Peroxynitrite Reduction by TXNPx

| Species | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Trypanosoma brucei cTXNPx | 9 x 10⁵ | [19] |

| Trypanosoma cruzi cTXNPx | 7.2 x 10⁵ | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymes of the this compound pathway.

Recombinant Enzyme Expression and Purification

The production of highly pure and active recombinant enzymes is a prerequisite for robust kinetic and inhibition studies. A general workflow for the expression and purification of His-tagged this compound pathway enzymes is outlined below.

References

- 1. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of the mitochondrial tryparedoxin peroxidase from Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and redox-sensitive oligomerisation reveal negative subunit cooperativity in tryparedoxin peroxidase of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic characteristics of tryparedoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessing proteases and enzymes of the this compound system in subpopulations of Leishmania (Viannia) braziliensis Thor strain during macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structural insights into the enzymes of the this compound pathway: targets for antileishmaniasis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. digital.csic.es [digital.csic.es]

- 18. Catalytic characteristics of tryparedoxin. | Semantic Scholar [semanticscholar.org]

- 19. Trypanosoma brucei and Trypanosoma cruzi tryparedoxin peroxidases catalytically detoxify peroxynitrite via oxidation of fast reacting thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Trypanothione vs. Glutathione: A Technical Guide to Cellular Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of two critical low-molecular-weight thiols involved in cellular defense: trypanothione and glutathione (B108866). While glutathione is a ubiquitous antioxidant in most aerobic organisms, this compound is a unique and essential molecule found in parasitic protozoa of the order Kinetoplastida, including the causative agents of leishmaniasis, Chagas disease, and African trypanosomiasis. This document details their respective synthesis pathways, redox cycles, and roles in antioxidant defense and detoxification. A key focus is the presentation of quantitative data for the enzymes involved in their metabolism, detailed experimental protocols for their study, and visual representations of relevant signaling pathways and experimental workflows. The unique nature of the this compound system makes it a prime target for the development of novel antiparasitic drugs, a topic also explored herein.

Introduction: Two Thiols, Two Worlds

Cellular life constantly faces the threat of oxidative stress from reactive oxygen species (ROS) generated during metabolic processes and from exposure to external agents. To counteract this, organisms have evolved sophisticated antioxidant defense systems. At the heart of these systems are low-molecular-weight thiols that act as potent reducing agents.

Glutathione (GSH) , a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and most other aerobic organisms.[1] Its functions are vast, ranging from antioxidant defense and detoxification of xenobiotics to the regulation of cell signaling, proliferation, and apoptosis.[1][2]

In contrast, This compound [T(SH)₂] , an unusual conjugate of two glutathione molecules linked by a spermidine (B129725) bridge, is the principal low-molecular-weight thiol in trypanosomatid parasites.[3] Discovered by Alan Fairlamb, this molecule is central to the parasite's ability to survive the oxidative burst from host immune cells and is indispensable for its viability.[3] The absence of the this compound system in humans makes the enzymes involved in its synthesis and regeneration attractive targets for antiparasitic drug development.[4][5][6]

This guide will dissect the key differences and similarities between these two vital thiols, providing a comprehensive resource for researchers in cellular biology, parasitology, and drug development.

Biosynthesis Pathways: A Tale of Two Synthetases

The synthesis of both glutathione and this compound are multi-step enzymatic processes requiring ATP.

Glutathione Synthesis

The de novo synthesis of glutathione occurs in the cytosol via two ATP-dependent enzymatic reactions:[1][2]

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step in GSH synthesis.[1]

-

Addition of glycine: Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.[1]

This compound Synthesis

This compound synthesis also begins with glutathione. Two molecules of glutathione are sequentially added to one molecule of spermidine in a two-step, ATP-dependent process catalyzed by a single bifunctional enzyme in Trypanosoma and Leishmania species, this compound synthetase (TryS).[5][7] In some non-pathogenic trypanosomatids like Crithidia fasciculata, two separate enzymes, glutathionylspermidine (B10777622) synthetase and this compound synthetase, carry out these steps.[8]

Redox Cycling: The Role of Reductases

The antioxidant function of both thiols relies on their ability to be regenerated to their reduced form after being oxidized. This critical step is catalyzed by specific reductases.

Glutathione Redox Cycle

Reduced glutathione (GSH) donates a reducing equivalent to reactive oxygen species, becoming oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR), a flavoenzyme, then catalyzes the NADPH-dependent reduction of GSSG back to two molecules of GSH, thus maintaining a high GSH/GSSG ratio, which is crucial for cellular redox homeostasis.[2]

This compound Redox Cycle

Similarly, reduced this compound [T(SH)₂] is oxidized to this compound disulfide (TS₂). The regeneration of T(SH)₂ is catalyzed by this compound reductase (TryR), an NADPH-dependent flavoenzyme that is unique to trypanosomatids.[3] TryR is essential for the survival of these parasites and is a major drug target.[4][5][6]

Quantitative Comparison of Key Enzymes

The efficiency of these two systems can be compared by examining the kinetic parameters of their key enzymes.

| Enzyme | Organism/Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Glutathione Reductase (GR) | Human Erythrocytes | GSSG | 65 | - | - | [9] |

| Human Erythrocytes | NADPH | 8.5 | - | - | [9] | |

| Rat Liver | GSSG | 26 | - | - | [9] | |

| Rat Liver | NADPH | 8.2 | - | - | [9] | |

| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide | 10.4 | - | 4.63 x 10⁶ | [3][6] |

| Trypanosoma brucei | This compound Disulfide | 2.35 | - | - | [3] | |

| Trypanosoma brucei | NADPH | 0.77 | - | - | [3] | |

| Glutathione Synthetase (GS) | E. coli | γ-Glutamylcysteine | 130 | 167 | 1.28 x 10⁶ | - |

| This compound Synthetase (TryS) | Trypanosoma brucei | Glutathione | 34 | 2.9 | 8.5 x 10⁴ | [10][11] |

| Trypanosoma brucei | Spermidine | 687 | - | - | [11] | |

| Trypanosoma brucei | Glutathionylspermidine | 32 | - | - | [11] | |

| Trypanosoma brucei | ATP | 18 | - | - | [11] |

Roles in Cellular Defense

Both this compound and glutathione are central to protecting cells from various stressors.

Antioxidant Defense

Both thiols are crucial for neutralizing reactive oxygen species. In the glutathione system, glutathione peroxidases (GPx) utilize GSH to reduce hydrogen peroxide and lipid hydroperoxides.[12] In trypanosomatids, a similar role is played by tryparedoxin peroxidases, which are dependent on the this compound system.[12][13] A key difference is that trypanosomatids lack catalase, making the this compound-dependent peroxide detoxification pathway their primary defense against H₂O₂.[14]

Detoxification of Xenobiotics and Heavy Metals

Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to a wide array of xenobiotics, including drugs and environmental toxins, making them more water-soluble and easier to excrete.[2][15] This is a major pathway for detoxification in mammals.

The this compound system is also involved in the detoxification of xenobiotics and heavy metals.[6] Studies have shown that this compound can be more reactive than glutathione in non-enzymatic conjugation reactions over a wider pH range, suggesting it may be a cornerstone of detoxification in trypanosomatids.[1][16] The this compound system is also implicated in resistance to arsenical drugs in trypanosomes, as these drugs can be conjugated to this compound.[17][18]

Signaling Pathways

Beyond their direct roles in defense, both thiols are involved in cellular signaling.

Glutathione and Redox Signaling

The ratio of GSH to GSSG is a key indicator of the cellular redox environment and can influence various signaling pathways.

-

Nrf2 Pathway: Under oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant genes, including those involved in glutathione synthesis and regeneration.[5][12][18] This creates a positive feedback loop that enhances the cell's antioxidant capacity.

-

Apoptosis: Glutathione depletion is a common feature of apoptosis (programmed cell death).[1][2] A decrease in the GSH/GSSG ratio can trigger apoptotic signaling cascades, including the activation of caspases.[2][8][19]

This compound and Parasite Redox Homeostasis

The this compound system is the central hub of redox metabolism in trypanosomatids.[20][21] It is not only crucial for antioxidant defense but also for providing the reducing equivalents for essential processes like DNA synthesis (via ribonucleotide reductase) and the reduction of other cellular components.[13] Therefore, the entire redox signaling network of the parasite is dependent on the integrity of the this compound system.

Experimental Protocols

Accurate measurement of these thiols and the activity of their related enzymes is fundamental for research in this field.

Measurement of Intracellular Glutathione and this compound

7.1.1. HPLC Method for Glutathione

High-performance liquid chromatography (HPLC) is a sensitive and specific method for the simultaneous quantification of reduced and oxidized glutathione.[4]

-

Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a protein-precipitating agent such as metaphosphoric acid or perchloric acid.

-

Centrifuge to pellet proteins and collect the supernatant.

-

For GSSG measurement, derivatize an aliquot of the supernatant with a thiol-masking agent like N-ethylmaleimide (NEM).

-

-

Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient suitable for separating GSH and GSSG.

-

-

Detection:

-

UV detection at 210-220 nm is common.

-

For higher sensitivity, use fluorescence detection after derivatization with o-phthalaldehyde (B127526) (OPA).

-

-

Quantification:

-

Generate standard curves for both GSH and GSSG.

-

Calculate concentrations in samples based on peak areas compared to the standard curves.

-

7.1.2. Enzymatic Recycling Assay for Total Glutathione

This is a widely used spectrophotometric method for measuring total glutathione (GSH + GSSG).

-

Principle: GSH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG in the sample is reduced to GSH by glutathione reductase in the presence of NADPH, allowing for the measurement of total glutathione. The newly formed GSSG is recycled back to GSH, amplifying the signal.

-

Procedure:

-

Prepare cell or tissue lysates as described for the HPLC method.

-

In a 96-well plate, add sample supernatant or glutathione standards.

-

Add a reaction mixture containing DTNB, NADPH, and glutathione reductase.

-

Measure the rate of TNB formation (increase in absorbance at 412 nm) over time.

-

Calculate the total glutathione concentration by comparing the reaction rates of samples to those of the standards.

-

7.1.3. Measurement of Intracellular this compound

Due to its instability, the measurement of this compound requires specific protocols, often involving HPLC with derivatization or mass spectrometry.[21]

-

Sample Preparation:

-

Rapidly harvest and quench parasite metabolism, often with cold organic solvents.

-

Lyse the parasites and precipitate proteins.

-

To preserve the redox state, a thiol-blocking agent like N-ethylmaleimide (NEM) is crucial.[21]

-

-

Analysis:

-

HPLC with electrochemical or fluorescence detection after derivatization is a common method.

-

LC-MS provides high sensitivity and specificity for the quantification of both reduced and oxidized this compound.[21]

-

Enzyme Activity Assays

7.2.1. Glutathione Reductase Activity Assay

-

Principle: The activity of GR is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ during the reduction of GSSG.

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a cuvette or 96-well plate, add a reaction buffer containing GSSG and the sample.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADPH oxidation.

-

7.2.2. This compound Reductase Activity Assay

-

Principle: Similar to the GR assay, TryR activity can be measured by monitoring the oxidation of NADPH at 340 nm. Alternatively, a more sensitive colorimetric assay can be used where the reduction of this compound disulfide is coupled to the reduction of DTNB.

-

Procedure (DTNB-coupled assay):

-

Prepare parasite lysates.

-

In a 96-well plate, add a reaction mixture containing this compound disulfide, DTNB, and the sample.

-

Initiate the reaction by adding NADPH.

-

Measure the increase in absorbance at 412 nm due to the formation of TNB.

-

Calculate the enzyme activity based on the rate of TNB formation.

-

Drug Development Implications

The unique and essential nature of the this compound system in trypanosomatids makes it a prime target for the development of new antiparasitic drugs.[4][5][6] Since this pathway is absent in humans, inhibitors of this compound synthesis or regeneration are expected to have high selectivity for the parasite with minimal toxicity to the host.

Conclusion

This compound and glutathione, while both serving as central players in cellular defense, represent a fascinating example of evolutionary divergence in antioxidant strategies. Glutathione's multifaceted roles in mammalian cells, from detoxification to intricate signaling, underscore its importance in health and disease. The this compound system, on the other hand, highlights the unique biochemical adaptations of trypanosomatid parasites and presents a critical vulnerability that can be exploited for therapeutic intervention. A thorough understanding of the nuances of both systems, as detailed in this guide, is paramount for advancing our knowledge of cellular redox biology and for the development of novel therapies against devastating parasitic diseases.

References

- 1. Compared Reactivities of this compound and Glutathione in Conjugation Reactions [jstage.jst.go.jp]

- 2. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]

- 3. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism and functions of this compound in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Glutathione S-transferases Detoxify Endogenous and Exogenous Toxic Agents- Minireview | Semantic Scholar [semanticscholar.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Novel Oral Detoxification of Mercury, Cadmium, And Lead with Thiol-Modified Nanoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione and the redox control system this compound/trypanothione reductase are involved in the protection of Leishmania spp. against nitrosothiol-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Redox metabolism in Trypanosoma cruzi: functional characterization of tryparedoxins revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biosynthesis of Trypanothione from Spermidine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Unique Thiol Metabolism Pathway in Trypanosomatids and its Potential as a Therapeutic Target

Introduction

Trypanosomatids, a group of protozoan parasites responsible for devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis, possess a unique thiol metabolism centered around the molecule trypanothione (N¹,N⁸-bis(glutathionyl)spermidine).[1][2] This dithiol, absent in their mammalian hosts, is the principal molecule for maintaining a reducing intracellular environment and defending against oxidative stress, making the enzymes involved in its biosynthesis attractive targets for novel drug development.[3][4] This technical guide provides a comprehensive overview of the biosynthesis of this compound from spermidine (B129725), detailing the enzymatic pathway, presenting key quantitative data, and offering detailed experimental protocols for the investigation of this critical metabolic route.

The this compound Biosynthetic Pathway

The synthesis of this compound is a two-step, ATP-dependent process that conjugates two molecules of glutathione (B108866) with one molecule of spermidine.[5][6] In most pathogenic trypanosomatids, such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species, a single bifunctional enzyme, This compound synthetase (TryS; EC 6.3.1.9) , catalyzes both steps of the reaction.[7][8][9] However, in the non-pathogenic insect trypanosomatid Crithidia fasciculata, these two steps are carried out by two distinct enzymes: glutathionylspermidine (B10777622) synthetase (GspS; EC 6.3.1.8) and a more specific this compound synthetase.[8][9]

The pathway proceeds as follows:

-

Formation of Glutathionylspermidine: The first molecule of glutathione is conjugated to spermidine to form the intermediate, N¹-glutathionylspermidine (Gsp).[7]

-

Formation of this compound: A second molecule of glutathione is then added to glutathionylspermidine to yield the final product, this compound.[7]

Both reactions are driven by the hydrolysis of ATP to ADP and inorganic phosphate (B84403).[6]

Quantitative Data

The kinetic parameters of the enzymes involved in this compound biosynthesis have been characterized in several trypanosomatid species. This data is crucial for understanding the efficiency of the pathway and for the design of potent and specific inhibitors.

Table 1: Kinetic Parameters of this compound Synthetase (TryS)

| Species | Substrate | Km (µM) | kcat (s-1) | Ki (GSH) (µM) | Reference |

| Trypanosoma brucei | GSH | 56 | 2.9 | 37 | [8] |

| Spermidine | 38 | - | - | [8] | |

| Glutathionylspermidine | 2.4 | - | - | [8] | |

| ATP | 7.1 | - | - | [8] | |

| Trypanosoma brucei | GSH | 34 | - | 1000 | [7][10] |

| Spermidine | 687 | - | - | [7][10] | |

| Glutathionylspermidine | 32 | - | - | [7][10] | |

| ATP | 18 | - | - | [7][10] | |

| Leishmania major | GSH | 89 | 2 | 1000 | [9] |

| Spermidine | 940 | - | - | [9] | |

| Glutathionylspermidine | 40 | - | - | [9] | |

| ATP | 63 | - | - | [9] | |

| Leishmania donovani | GSH | 33.24 | 1.3 | 866 | [2] |

| Spermidine | 139.6 | - | - | [2] | |

| ATP | 14.2 | - | - | [2] |

Note: '-' indicates that the value was not reported in the cited reference.

Table 2: Kinetic Parameters of Glutathionylspermidine Synthetase (GspS)

| Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Crithidia fasciculata | GSH | 242 | 15.5 | |

| Spermidine | 59 | - | ||

| ATP | 114 | - | ||

| Glutathionylspermidine (amidase activity) | 500 | 0.38 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the study of this compound biosynthesis and the screening of potential inhibitors.

Expression and Purification of Recombinant this compound Synthetase

This protocol describes the expression and purification of recombinant TryS from E. coli, a crucial first step for in vitro studies.

Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the TryS gene insert.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of culture medium and grow to an optimal optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induction: Induce protein expression by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue to culture under optimized conditions (e.g., lower temperature for improved protein solubility).

-

Harvesting and Lysis: Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using methods like sonication or a French press.

-

Purification:

-

Clarify the lysate by high-speed centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column and elute the bound protein.

-

If necessary, remove the affinity tag by enzymatic cleavage (e.g., with thrombin).

-

Perform further purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.[3]

-

This compound Synthetase Activity Assay (BIOMOL Green Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the ATP-dependent synthesis of this compound.

Principle: The BIOMOL Green reagent forms a stable green complex with inorganic phosphate, which can be quantified by measuring the absorbance at 620-650 nm.[3]

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 10 mM MgCl₂, 2 mM DTT.

-

Substrates: ATP, glutathione (GSH), spermidine.

-

Recombinant this compound Synthetase (TryS).

-

BIOMOL Green Reagent.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrates (at desired concentrations, often around their Km values), and the enzyme in a 96- or 384-well plate.

-

Initiate the reaction by adding one of the substrates (e.g., GSH).

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Stop the reaction by adding the BIOMOL Green reagent.

-

Allow the color to develop for 20-30 minutes.

-

Measure the absorbance at 620 nm or 650 nm using a microplate reader.

-

Calculate the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.[3][4]

Glutathionylspermidine Synthetase (GspS) Activity Assay

A similar principle to the TryS assay can be applied to measure GspS activity, focusing on the formation of glutathionylspermidine.

Principle: The activity can be measured by quantifying the consumption of substrates or the formation of products (glutathionylspermidine, ADP, or Pi). A coupled enzyme assay or direct product analysis by HPLC can be employed.

Coupled Enzyme Assay Methodology:

-

The production of ADP can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

-

The reaction mixture contains assay buffer, GSH, spermidine, ATP, phosphoenolpyruvate (B93156) (PEP), NADH, PK, LDH, and GspS.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored continuously.

HPLC-based Methodology:

-

Set up the enzymatic reaction with GspS, GSH, spermidine, and ATP.

-

Stop the reaction at different time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Analyze the formation of glutathionylspermidine by reverse-phase HPLC, often after derivatization of the thiol group.

Inhibitor Screening Assay

The BIOMOL Green assay for TryS is highly amenable to high-throughput screening (HTS) for the identification of inhibitors.

Methodology:

-

Compound Plating: Dispense compounds from a chemical library into 384-well microplates.

-

Enzyme Addition: Add a solution of recombinant TryS to each well.

-

Pre-incubation: Pre-incubate the compounds with the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, GSH, and spermidine).

-

Incubation and Detection: Follow the procedure for the BIOMOL Green assay as described above.

-

Hit Identification: Wells showing a significant reduction in absorbance compared to control wells (containing DMSO instead of a compound) are identified as primary hits.

-

Hit Confirmation and Characterization: Confirmed hits are further characterized to determine their IC₅₀ values and mechanism of inhibition.[4]

Conclusion

The this compound biosynthetic pathway, and specifically the enzyme this compound synthetase, represents a validated and highly promising target for the development of new therapeutics against trypanosomatid-borne diseases. The absence of this pathway in humans provides a clear therapeutic window, minimizing the potential for off-target effects. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research in this critical area, from basic biochemical characterization to high-throughput drug screening campaigns. A thorough understanding of the biosynthesis of this compound from spermidine is paramount to the rational design of novel and effective drugs to combat these neglected tropical diseases.

References

- 1. Purification of glutathionylspermidine and this compound synthetases from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of glutathionylspermidine and this compound synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathionylspermidine metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathionylspermidine metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of glutathionylsperm... preview & related info | Mendeley [mendeley.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. mdpi.com [mdpi.com]

- 8. This compound: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of recombinant glutathionylspermidine synthetase/amidase from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the peptide substrate specificity of glutathionylspermidine synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Localization of Trypanothione Synthetase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trypanothione synthetase (TryS) is a pivotal enzyme in the unique redox metabolism of trypanosomatid parasites, making it a prime target for novel drug development against diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. A comprehensive understanding of its subcellular localization is crucial for elucidating its biological functions and for the design of effective therapeutic strategies. This technical guide synthesizes the current knowledge on the intracellular localization of TryS, provides detailed experimental protocols for its study, and presents visual workflows and data in a clear, structured format. The available evidence from multiple experimental approaches overwhelmingly points to a predominantly cytosolic localization for this compound synthetase across various trypanosomatid species.

Intracellular Localization of this compound Synthetase

Current scientific literature consistently indicates that this compound synthetase is a cytosolic enzyme in trypanosomatids. This localization is supported by data from large-scale proteomic analyses of subcellular fractions and by direct visualization of tagged proteins.

In Trypanosoma brucei, the TrypTag project, a genome-wide protein localization effort, has provided definitive visual evidence for the localization of TryS (Gene ID: Tb927.11.14710).[1][2] By endogenously tagging the protein with the fluorescent marker mNeonGreen, the project has demonstrated that TryS is distributed throughout the cytoplasm. This is consistent with its role in synthesizing this compound, a key low-molecular-weight thiol that is abundant in the cytosol and central to the parasite's defense against oxidative stress.

Proteomic studies of different Trypanosoma cruzi life cycle stages have also identified this compound synthetase, and its upregulation during the exponential growth phase is consistent with a high metabolic activity in the cytosol.[3] Similarly, proteomic analyses of subcellular fractions from Leishmania donovani have detected TryS, and while not providing quantitative distribution, its presence in cytosolic fractions aligns with the findings in other trypanosomatids.[4]

It is important to note that while the qualitative evidence for a cytosolic localization is strong, there is a lack of published quantitative data detailing the percentage of this compound synthetase present in the cytosol versus other potential subcellular compartments. Furthermore, there is currently no information available regarding specific signaling pathways that may regulate the intracellular localization of this enzyme.

Data Presentation

As of the latest literature review, specific quantitative data on the subcellular distribution of this compound synthetase (e.g., percentage of total cellular protein found in each fraction) is not available. Proteomic studies have identified TryS in whole-cell lysates and cytosolic fractions, but have not reported precise quantification of its distribution across different organelles.

Table 1: Qualitative Localization of this compound Synthetase in Trypanosomatids

| Organism | Method | Localization | Reference |

| Trypanosoma brucei | Endogenous tagging (mNeonGreen) | Cytosol | TrypTag Project[1][2] |

| Trypanosoma cruzi | Proteomics | Detected in whole cell lysates | [3] |

| Leishmania donovani | Proteomics of subcellular fractions | Detected in cytosolic fractions | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the intracellular localization of proteins like this compound synthetase in trypanosomatids. These protocols are based on established methods and can be adapted for the specific study of TryS.

Immunofluorescence Microscopy for Trypanosoma brucei**

This protocol is adapted from standard methods for protein localization in T. brucei.

Objective: To visualize the subcellular localization of this compound synthetase using specific antibodies.

Materials:

-

T. brucei procyclic or bloodstream form cultures

-

Poly-L-lysine coated microscope slides

-

Phosphate-buffered saline (PBS)

-

4% (w/v) Paraformaldehyde (PFA) in PBS

-

0.1% (v/v) Triton X-100 in PBS

-

Blocking buffer: 3% (w/v) Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-TryS polyclonal antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear and kinetoplast staining

-

Antifade mounting medium

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10^7 T. brucei cells by centrifugation (800 x g for 10 minutes at 4°C). Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 ml of 4% PFA in PBS and incubate for 20 minutes at room temperature.

-

Adhesion to Slide: Wash the fixed cells twice with PBS and resuspend in 100 µl of PBS. Pipette 20 µl of the cell suspension onto a well of a poly-L-lysine coated slide and allow the cells to adhere for 20 minutes.

-

Permeabilization: Gently wash the slide with PBS. Add 0.1% Triton X-100 in PBS to the wells and incubate for 10 minutes at room temperature.

-

Blocking: Wash the slide three times with PBS. Add blocking buffer to the wells and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-TryS antibody in blocking buffer. Remove the blocking buffer from the wells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the slide three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the diluted secondary antibody to the wells and incubate for 1 hour at room temperature in the dark.

-

Final Washes and Mounting: Wash the slide three times with PBS for 5 minutes each in the dark. Add a drop of mounting medium containing DAPI to each well and cover with a coverslip.

-

Microscopy: Visualize the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Subcellular Fractionation of Leishmania using Digitonin (B1670571)

This protocol is based on the selective permeabilization of the plasma membrane by digitonin to release cytosolic components.

Objective: To separate the cytosolic fraction from the organellar fraction to determine the relative enrichment of this compound synthetase.

Materials:

-

Leishmania promastigote culture

-

PBS

-

Digitonin fractionation buffer: 20 mM HEPES pH 7.4, 250 mM sucrose, 3 mM MgCl2, with freshly added protease inhibitors.

-

Digitonin stock solution (e.g., 1 mg/ml in fractionation buffer)

-

Organellar lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with freshly added protease inhibitors.

Procedure: